2-(3-chlorobenzyl)-3-methyl-N-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

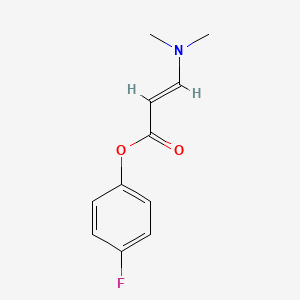

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the tetrahydroisoquinoline ring and the various substituents. Unfortunately, specific structural information for this compound is not available in the retrieved data .Aplicaciones Científicas De Investigación

Niobium Pentachloride Mediated Synthesis

A practical method involving niobium pentachloride is used to convert carboxylic acids to the corresponding carboxamides under mild conditions. This method effectively synthesizes 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, highlighting a key process in the chemical formation of complex compounds like 2-(3-chlorobenzyl)-3-methyl-N-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Nery et al., 2003).

Synthesis of Related Compounds

Synthesis of compounds with structures similar to this compound has been explored. Notably, compounds such as 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine with cationic side chains have been prepared, showing the versatility and potential applications of such compounds in biological and chemical research (Bu et al., 2001).

Three-Component Reactions

A notable synthetic method involves three-component reactions of 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, yielding 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. This method highlights the complexity and the synthetic capabilities in creating molecules structurally related to this compound (Schuster, Lázár, & Fülöp, 2010).

Biological Activity and Applications

Cytotoxic Activity and Cancer Research

The cytotoxic activities of related compounds, especially those bearing cationic side chains, have been extensively studied. These studies reveal substantial growth delays against in vivo subcutaneous colon 38 tumors in mice, indicating the potential of these compounds in cancer treatment and their relevance in medical research (Bu et al., 2001).

Antioxidant Properties

Some derivatives, such as N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, have demonstrated remarkable antioxidant properties. These findings open up avenues for the compound's application in fields requiring antioxidant capabilities, such as in the prevention of oxidative stress-related diseases (Kawashima et al., 1979).

NMDA Receptor Antagonism

Research into 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives has shown in vitro antagonist activity at the glycine site on the NMDA receptor, suggesting potential neuroprotective or neuromodulatory applications. The significance of hydrogen bonding and the positioning of hydrogen-bond-accepting groups for binding efficiency have been highlighted in these studies (Carling et al., 1992).

Propiedades

IUPAC Name |

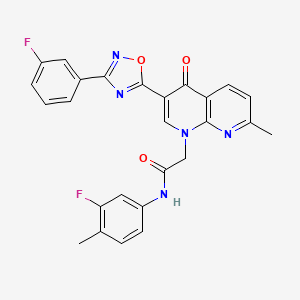

N-(3-fluoro-4-methylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F2N5O3/c1-14-6-8-18(11-21(14)28)30-22(34)13-33-12-20(23(35)19-9-7-15(2)29-25(19)33)26-31-24(32-36-26)16-4-3-5-17(27)10-16/h3-12H,13H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICIUQJOAHWPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)

![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647338.png)